molecular formula C15H13IN4O4 B11117873 N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide

N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide

Cat. No.: B11117873
M. Wt: 440.19 g/mol
InChI Key: ACEANDXNYZUMAS-QGMBQPNBSA-N
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Description

N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazide group, a nitrophenyl group, and an iodophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 4-iodoaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The presence of the nitrophenyl and iodophenyl groups enhances its ability to interact with biological molecules, making it a potent agent in various applications .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide
  • N’-[(E)-(2-Hydroxy-5-chlorophenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide
  • N’-[(E)-(2-Hydroxy-5-bromophenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide

Uniqueness

N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide stands out due to the presence of both nitro and iodine groups, which confer unique chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound for various applications, making it distinct from its analogs.

Properties

Molecular Formula

C15H13IN4O4

Molecular Weight

440.19 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(4-iodoanilino)acetamide

InChI

InChI=1S/C15H13IN4O4/c16-11-1-3-12(4-2-11)17-9-15(22)19-18-8-10-7-13(20(23)24)5-6-14(10)21/h1-8,17,21H,9H2,(H,19,22)/b18-8+

InChI Key

ACEANDXNYZUMAS-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=CC=C1NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)I

Canonical SMILES

C1=CC(=CC=C1NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)I

Origin of Product

United States

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